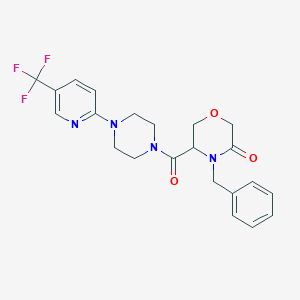

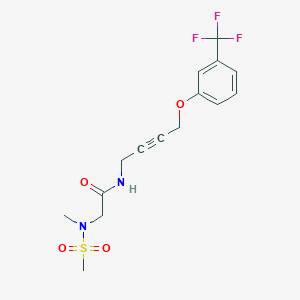

5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure of “5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide” is not available in the retrieved data .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other related properties. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the retrieved data .Scientific Research Applications

Antiprotozoal Activity

5-Bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide has been investigated for its antiprotozoal activity. A study found that certain compounds structurally related to this chemical demonstrated significant in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, two protozoal pathogens. These compounds were also curative in an in vivo mouse model for T. b. rhodesiense at certain dosages (Ismail et al., 2003).

Biochemical Properties in Humans

The biochemical properties and individual variation of enzymes that interact with compounds like this compound have been studied. For instance, human liver nicotinamide N-methyltransferase, which catalyzes the N-methylation of compounds structurally related to this chemical, has been researched for its activity and variability among individuals (Rini et al., 1990).

DNA Damage Repair

Nicotinamide, a compound related to this compound, has been found to stimulate DNA repair synthesis in human lymphocytes. This effect is significant when cells are treated with DNA-damaging agents like UV irradiation, suggesting potential applications in mitigating DNA damage (Berger & Sikorski, 1980).

Anti-HIV Activity

In the context of HIV treatment, derivatives of nicotinamide, which is structurally similar to this compound, have been explored. These derivatives have shown potent antiviral activity against HIV-1, highlighting their potential as therapeutic agents (Palani et al., 2002).

Anticancer Properties

Some nicotinamide derivatives have been evaluated for their anti-angiogenic effects, which could be relevant in cancer therapy. These compounds, sharing structural similarities with this compound, inhibit processes critical for tumor growth and angiogenesis (Choi et al., 2013).

Metabolic Fate in Plants

The metabolic processing of nicotinamide and its derivatives in plants has been studied. These compounds are involved in pyridine nucleotide synthesis and form various conjugates, suggesting their significance in plant metabolism (Matsui et al., 2007).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

5-bromo-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN4O3S/c1-18(2)23(21,22)19-5-3-11(4-6-19)8-17-14(20)12-7-13(15)10-16-9-12/h7,9-11H,3-6,8H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIACWVZCYPEZGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2430576.png)

![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2430577.png)

![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2430579.png)

![5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2430583.png)

![2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide](/img/structure/B2430590.png)